1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2S/c1-17-5-7(15-16-17)9(18)14-11-13-6-3-2-4-12-10(19)8(6)20-11/h5H,2-4H2,1H3,(H,12,19)(H,13,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSULQLGQYRUFDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NC2=NC3=C(S2)C(=O)NCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. With a molecular formula of C₁₁H₁₂N₆O₂S and a molecular weight of 292.32 g/mol, this compound belongs to a class of heterocyclic compounds that have shown promise in medicinal chemistry.
The compound's structure includes a triazole ring and a thiazoloazepine moiety, which are known for their diverse biological activities. The presence of these rings suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₆O₂S |
| Molecular Weight | 292.32 g/mol |
| CAS Number | 1797284-75-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in cellular processes. Preliminary studies indicate that it may target serine/threonine-protein kinase Chk1, which plays a crucial role in the cell cycle and DNA damage response pathways. This interaction could lead to alterations in cell cycle progression and influence DNA repair mechanisms, potentially making it a candidate for cancer therapy .
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structural features have shown activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported at 256 µg/mL .
Anticancer Potential
The compound's potential as an anticancer agent is supported by its mechanism of action on Chk1. Inhibition of this kinase can lead to enhanced sensitivity of cancer cells to DNA-damaging agents. Studies on related compounds have shown that they can induce apoptosis in cancer cell lines through the activation of DNA damage response pathways .
Case Studies
A recent study evaluated the effects of various derivatives based on the thiazoloazepine structure on cancer cell lines. The results indicated that modifications in the side chains significantly influenced their efficacy as anticancer agents. Compounds exhibiting strong inhibition of Chk1 were correlated with reduced cell viability in tumor cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s thiazoloazepin core distinguishes it from other heterocyclic systems:
- Imidazo[5,1-d][1,2,3,5]tetrazine derivatives (e.g., IIIa–IIIh, IVa–IVi): These feature a fused imidazo-tetrazine scaffold with carboxamide or ester substituents.
- 3-Methyl-2,3-dihydroquinazolin-4(1H)-ones (e.g., 5Fa1–5Fk11): These contain a dihydroquinazolinone core with thiazol-2-yl substituents. The reduced aromaticity of the quinazolinone may increase conformational flexibility compared to the fully unsaturated thiazoloazepin .
Functional Group Analysis
- Carboxamide vs. Ester Groups : The triazole-carboxamide in the target compound contrasts with ester groups in imidazo-tetrazines (e.g., IIIa–IIIh). Carboxamides generally exhibit improved metabolic stability and stronger hydrogen-bonding interactions, which could enhance target affinity .
- Triazole vs. Tetrazole Rings: Tetrazole-containing compounds (e.g., cephalosporin derivatives in ) prioritize ionizable NH groups for metal coordination or charge interactions. The non-ionizable 1,2,3-triazole in the target compound may reduce pH-dependent solubility but improve membrane permeability .
Data Table: Key Structural and Functional Comparisons
Structural and Pharmacokinetic Implications
- Solubility : The triazole-carboxamide group likely improves aqueous solubility compared to ester-containing imidazo-tetrazines, though less than ionizable tetrazoles in cephalosporins .
- Crystallography : Tools like SHELXL and WinGX () enable precise determination of bond lengths and angles, critical for comparing conformational stability across analogs .
Q & A
Q. Table 1: Synthetic Route Comparison
| Step | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Thiazoloazepinone | Ethanol, reflux, 8h | 76 | 92 | |
| Triazole coupling | DMF, CuI, 60°C, 12h | 68 | 95 | |
| Final recrystallization | Ethanol/water (4:1) | – | 98 |
Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?
Methodological Answer:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1680–1700 cm⁻¹) and triazole C-N (1540–1560 cm⁻¹) stretches. The thiazole C-S-C absorption appears at ~680–700 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include:
- Thiazoloazepinone NH (δ 10.2–10.8 ppm, broad singlet).
- Triazole CH (δ 7.8–8.1 ppm, singlet).
- Methyl groups on triazole (δ 2.4–2.6 ppm) and azepine (δ 1.8–2.0 ppm) .
- Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 390.1 for C₁₅H₁₅N₇O₂S). Fragmentation patterns reveal loss of CO (28 amu) from the carboxamide group .
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Features | Functional Group | Source |
|---|---|---|---|
| IR | 1685 cm⁻¹ | C=O (carboxamide) | |
| ¹H NMR | δ 8.0 ppm (s, 1H) | Triazole CH | |
| ¹³C NMR | δ 162.5 ppm | Thiazole C-S |
Advanced Research Questions
How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies often arise from variations in:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) alter IC₅₀ values. Standardize protocols using guidelines like OECD 423 for cytotoxicity .
- Compound Purity : Impurities >5% (e.g., unreacted intermediates) may confound activity. Validate purity via HPLC (e.g., 98% by C18 column, acetonitrile/water gradient) .
- Structural Analogues : Subtle modifications (e.g., methyl vs. ethyl groups) drastically affect target binding. Compare activity of derivatives using SAR studies .
Case Study : A 2023 study reported anti-inflammatory activity (IC₅₀ = 2.1 μM) in RAW264.7 cells , while a 2024 study found no activity in THP-1 cells. This divergence was attributed to differences in NF-κB pathway activation thresholds between cell types .
What computational methods are recommended to study the structure-activity relationships (SAR) of derivatives?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like COX-2 or MAPK. The triazole-carboxamide group shows hydrogen bonding with Arg120 in COX-2 (binding energy: −9.2 kcal/mol) .
- QSAR Modeling : Employ MOE or Schrödinger to correlate logP values (<2.5) with enhanced blood-brain barrier penetration .
- MD Simulations : GROMACS simulations (50 ns) reveal stable binding of the thiazoloazepine core to kinase ATP pockets (RMSD < 2.0 Å) .
Q. Table 3: Computational Insights
| Method | Target Protein | Key Finding | Source |
|---|---|---|---|
| Docking (AutoDock) | COX-2 | Triazole binds Arg120 | |
| QSAR (MOE) | MAPK | logP < 2.5 improves bioavailability |
How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer:
Low yields (<50%) often stem from:
- Steric Hindrance : Bulky substituents on the azepine ring impede nucleophilic attack. Use microwave-assisted synthesis (100°C, 30 min) to enhance reaction kinetics .
- Side Reactions : Competing hydrolysis of the carboxamide group in aqueous conditions. Anhydrous DMF with molecular sieves reduces hydrolysis .
- Catalyst Loading : Optimize CuI concentration (0.2–0.5 eq.) to balance regioselectivity and cost .
Validation : A 2025 study achieved 81% yield by switching to Pd/C (5 mol%) in toluene under inert atmosphere .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
